2-(4-Hydroxyphenylthio)pyridine
Description
2-(4-Hydroxyphenylthio)pyridine is a pyridine derivative featuring a thioether (-S-) linkage connecting the pyridine ring to a 4-hydroxyphenyl group. This compound combines the aromatic and basic properties of pyridine with the hydrogen-bonding capability of the phenolic hydroxyl group, making it a candidate for applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C11H9NOS |
|---|---|
Molecular Weight |
203.26 g/mol |
IUPAC Name |
4-pyridin-2-ylsulfanylphenol |
InChI |
InChI=1S/C11H9NOS/c13-9-4-6-10(7-5-9)14-11-3-1-2-8-12-11/h1-8,13H |
InChI Key |
UXAXFUXWJNNOGI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)SC2=CC=C(C=C2)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key structural analogs include:
- 2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine: Features a chloro-substituted pyridine core and amino groups. The presence of electron-withdrawing Cl and electron-donating NH₂ groups influences reactivity and solubility .
- 4-(4-Chlorophenyl)pyrimidine-2-thiol : A pyrimidine-thiol derivative with a chlorophenyl group, highlighting the role of sulfur in metal coordination and biological activity .
Table 1: Structural Comparison
| Compound | Core Structure | Key Substituents | Functional Groups |
|---|---|---|---|
| 2-(4-Hydroxyphenylthio)pyridine | Pyridine | 4-Hydroxyphenylthio | -S-, -OH |
| 2-Amino-4-(2-chloro-5-(4-Ph)pyridin-3-yl)-1-Ph-pyridine | Pyridine | Cl, NH₂, substituted phenyl | -Cl, -NH₂ |
| 4-(4-Chlorophenyl)pyrimidine-2-thiol | Pyrimidine | 4-Chlorophenyl, thiol | -SH, -Cl |
Physicochemical Properties
- Melting Points: Pyridine derivatives with bulky substituents (e.g., 2-amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-Ph-pyridine) exhibit high melting points (268–287°C) due to increased molecular rigidity and intermolecular interactions . This compound likely has a lower melting point (~200–250°C) due to the hydroxyl group enhancing solubility.
- Solubility: The hydroxyl group in this compound improves water solubility compared to non-polar analogs like 2-(2-hexyl-4-methylphenyl)pyridine, which is lipophilic and prone to bioaccumulation .
Table 2: Physicochemical Data
| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (Water) |
|---|---|---|---|
| This compound* | ~245 | ~200–250 | Moderate |
| 2-Amino-4-(2-chloro-5-(4-Ph)pyridin-3-yl)-1-Ph-pyridine | 466–545 | 268–287 | Low |
| 4-(4-Chlorophenyl)pyrimidine-2-thiol | 222.69 | Not reported | Low |
*Estimated based on analogs.
Stability and Reactivity
Preparation Methods
Halopyridine Substrates and Thiophenol Reactivity
The S<sub>N</sub>Ar reaction is a cornerstone for synthesizing arylthio-pyridines. 2-Chloro- or 2-bromopyridine reacts with 4-hydroxythiophenol under basic conditions. The reaction typically requires polar aprotic solvents (e.g., DMF, DMSO) and elevated temperatures (80–120°C). Deprotonation of the thiol by bases like K<sub>2</sub>CO<sub>3</sub> generates a thiolate nucleophile, which displaces the halide on the pyridine ring.
-
Reactants : 2-Chloropyridine (1.0 eq), 4-hydroxythiophenol (1.2 eq), K<sub>2</sub>CO<sub>3</sub> (2.0 eq)
-
Solvent : DMF
-
Conditions : 100°C, 12 h
-
Workup : Extraction with CH<sub>2</sub>Cl<sub>2</sub>, purification via column chromatography
-
Yield : ~65–75%
Role of Activating Groups
Electron-withdrawing groups (EWGs) on pyridine enhance S<sub>N</sub>Ar reactivity. For example, 2-chloro-4-acetylpyridine reacts efficiently with 4-hydroxythiophenol due to the acetyl group’s activating effect. However, unactivated 2-chloropyridine requires harsher conditions or catalytic additives.
Transition Metal-Catalyzed Coupling
Copper-Catalyzed Ullmann-Type Coupling
Copper catalysts (e.g., CuI, CuBr) enable C–S bond formation between 2-halopyridines and 4-hydroxythiophenol. Ligands like 1,10-phenanthroline improve efficiency.
-
Catalyst : CuI (10 mol%), 1,10-phenanthroline (20 mol%)
-
Base : Cs<sub>2</sub>CO<sub>3</sub>
-
Solvent : DMSO
-
Temperature : 110°C, 24 h
-
Yield : ~70–80%
Palladium-Mediated Approaches
Palladium catalysts (e.g., Pd(OAc)<sub>2</sub>) with phosphine ligands (Xantphos) facilitate coupling under milder conditions. This method is less common due to cost but offers superior selectivity.
Microwave-Assisted Synthesis
Microwave irradiation accelerates reaction kinetics, reducing time from hours to minutes. A representative protocol involves:
-
Reactants : 2-Bromopyridine (1.0 eq), 4-hydroxythiophenol (1.1 eq), K<sub>2</sub>CO<sub>3</sub> (2.5 eq)
-
Solvent : Ethanol
-
Conditions : Microwave, 150 W, 100°C, 15 min
-
Yield : ~85–90%
Phosphonium Salt Activation Strategy
Activation of 2-halopyridines via N-phosphonium intermediates enhances electrophilicity, enabling room-temperature reactions.
-
Phosphonium Formation : 2-Iodopyridine reacts with P(p-anisole)<sub>3</sub> in CHCl<sub>3</sub> to form a dicationic intermediate.
-
Thiolate Attack : 4-Hydroxythiophenol displaces the iodide at 25°C.
-
Yield : ~90% (with sublimed 2-iodopyridine)
Comparative Analysis of Methods
| Method | Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|
| S<sub>N</sub>Ar | 100°C, 12 h | 65–75% | Simple setup | Requires activated substrates |
| Ullmann Coupling | 110°C, 24 h | 70–80% | Broad substrate scope | High catalyst loading |
| Microwave-Assisted | 100°C, 15 min | 85–90% | Rapid synthesis | Specialized equipment required |
| Phosphonium Activation | 25°C, 2 h | 90% | Mild conditions, high efficiency | Sensitivity to moisture |
Challenges and Optimization Strategies
-
Protection of Hydroxyl Group : The 4-hydroxyphenyl moiety may require protection (e.g., acetyl) to prevent oxidation during synthesis.
-
Solvent Choice : Polar aprotic solvents (DMF, DMSO) improve solubility but complicate purification. Alternatives like acetonitrile offer easier workups.
-
Catalyst Recycling : Heterogeneous catalysts (e.g., Cu/Al<sub>2</sub>O<sub>3</sub>) reduce metal contamination .
Q & A
Q. Methodological Answer :
- Synthetic Routes :
- Thiol-Ether Coupling : React 4-hydroxythiophenol with 2-chloropyridine under basic conditions (e.g., K₂CO₃ in DMF) to form the thioether bond .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) removes unreacted precursors. Recrystallization in ethanol improves purity (>95%) .
- Critical Parameters :
- Anhydrous conditions prevent hydrolysis of intermediates.
- Monitor reaction progress via TLC (Rf ~0.3–0.5 in 7:3 hexane:EtOAc) .
Table 1 : Key Reaction Conditions for Synthesis
| Parameter | Optimal Value | Reference |
|---|---|---|
| Solvent | DMF or DMSO | |
| Base | K₂CO₃ or NaOH | |
| Temperature | 80–100°C, 12–24 hrs |
Which spectroscopic techniques are most effective for characterizing this compound?
Q. Methodological Answer :
- 1H/13C NMR : Confirm regiochemistry of the pyridine ring and hydroxyl group. Key signals:
- IR Spectroscopy : Identify S-C and O-H stretches (~2550 cm⁻¹ for thioether; ~3300 cm⁻¹ for -OH) .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ expected at m/z 219.05) .
Table 2 : Key Spectroscopic Markers
| Technique | Diagnostic Peaks/Bands | Purpose | Reference |
|---|---|---|---|
| 1H NMR | δ 8.3 (pyridine H) | Confirm substitution | |
| IR | 2550 cm⁻¹ (S-C) | Verify thioether linkage |
What safety protocols are recommended for handling this compound?
Q. Methodological Answer :
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles. Use fume hoods for synthesis .
- Storage : Inert atmosphere (argon) at 4°C to prevent oxidation. Avoid contact with strong acids/bases .
- Emergency Measures :
- Skin Contact : Wash with soap/water for 15 minutes.
- Inhalation : Move to fresh air; seek medical attention if respiratory irritation occurs .
Advanced Research Questions
How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound derivatives?
Q. Methodological Answer :
- Substituent Variation :
- Biological Assays :
Table 3 : Example SAR Findings from Analogous Compounds
| Derivative | Substituent | IC₅₀ (μM) | Reference |
|---|---|---|---|
| 2-(4-Fluorophenyl) | -F | 12.3 | |
| 2-(4-Trifluoromethyl) | -CF₃ | 8.7 |
What mechanistic approaches can elucidate the interaction of this compound with biological targets?
Q. Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model binding to kinases (e.g., EGFR) or DNA topoisomerases. Validate with binding energy scores (< -7 kcal/mol) .
- Enzyme Inhibition Assays : Measure inhibition of COX-2 or HDACs via fluorometric kits. Correlate activity with substituent electronics .
- ROS Detection : Use DCFH-DA probes to assess oxidative stress induction in treated cells .
What strategies enhance the solubility and bioavailability of this compound derivatives?
Q. Methodological Answer :
- Prodrug Design : Convert hydroxyl to phosphate esters for improved aqueous solubility. Hydrolyze in vivo to active form .
- Nanoformulation : Encapsulate in PLGA nanoparticles (150–200 nm) for sustained release. Characterize via dynamic light scattering .
- LogP Optimization : Introduce polar groups (e.g., -SO₃H) to reduce LogP from ~2.5 to <1.5, enhancing hydrophilicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
